

# Measuring Caspase-3 Activity: A Detailed Guide to Using Ac-DMQD-pNA

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## Compound of Interest

Compound Name: Ac-DMQD-pNA

Cat. No.: B15138665

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

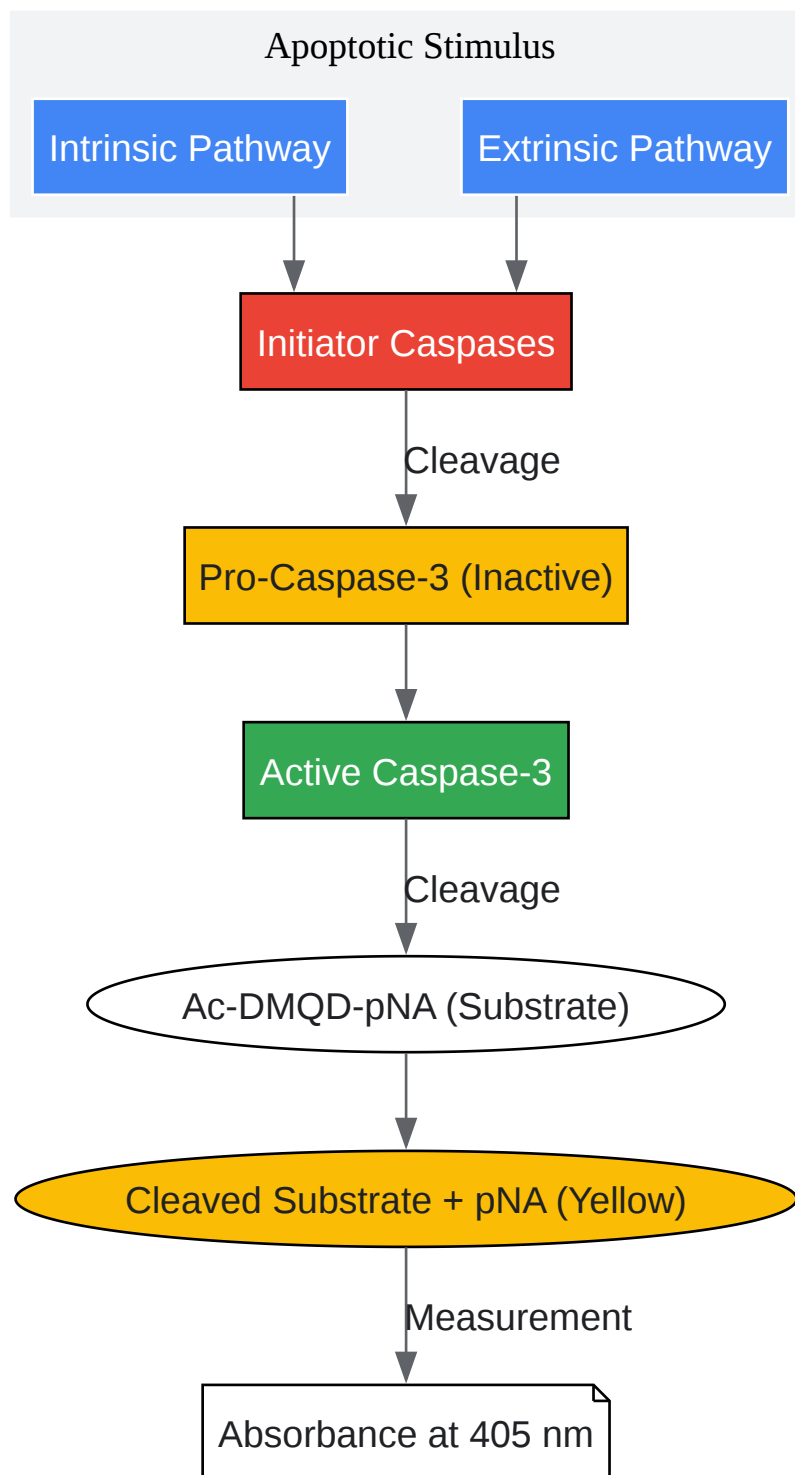
Caspase-3 is a key executioner caspase in the apoptotic signaling pathway. Its activation leads to the cleavage of specific cellular substrates, ultimately resulting in programmed cell death. The colorimetric assay using the substrate **Ac-DMQD-pNA** (N-Acetyl-Asp-Met-Gln-Asp-p-Nitroanilide) provides a simple and sensitive method for quantifying caspase-3 activity in cell lysates and purified enzyme preparations. This application note provides a detailed protocol for determining caspase-3 activity by measuring the absorbance of the chromophore p-nitroaniline (pNA) released upon substrate cleavage.

The principle of the assay is based on the cleavage of the peptide substrate **Ac-DMQD-pNA** by active caspase-3. This cleavage releases the pNA molecule, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-3 activity in the sample.

## Signaling Pathway

Caspase-3 is a critical downstream effector in the apoptosis cascade. It can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Once activated, caspase-3 cleaves a variety of cellular proteins, leading to the characteristic

morphological and biochemical hallmarks of apoptosis. The in vitro assay mimics the cleavage of a natural substrate by utilizing the synthetic peptide **Ac-DMQD-pNA**.



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Caption: Caspase-3 activation and substrate cleavage pathway.

## Experimental Protocols

### Materials and Reagents

- Cells or Tissue: Source of caspase-3.
- Cell Lysis Buffer: (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).
- 2x Reaction Buffer: (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT).
- **Ac-DMQD-pNA** Substrate: (4 mM stock solution in DMSO).
- p-Nitroaniline (pNA) Standard: (2 mM stock solution in DMSO).
- 96-well microplate.
- Microplate reader capable of measuring absorbance at 405 nm.
- Phosphate-Buffered Saline (PBS).

### Sample Preparation (Cell Lysate)

- Induce apoptosis in your cell line of choice using a known method. An untreated cell population should be used as a negative control.
- Harvest cells by centrifugation at 500 x g for 5 minutes.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A general guideline is to use 100  $\mu$ L of lysis buffer per  $1-5 \times 10^6$  cells.
- Incubate the cell suspension on ice for 15-20 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

- Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This supernatant contains the active caspases.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.

## pNA Standard Curve Preparation

A pNA standard curve is essential for determining the concentration of pNA produced in your experimental samples.

- Prepare a series of pNA standards by diluting the 2 mM pNA stock solution in 1x Reaction Buffer. A typical concentration range is 0, 25, 50, 100, 150, and 200  $\mu\text{M}$ .
- Add 100  $\mu\text{L}$  of each pNA standard dilution to separate wells of the 96-well plate in triplicate.
- Add 100  $\mu\text{L}$  of 1x Reaction Buffer to a well to serve as a blank.
- Read the absorbance at 405 nm using a microplate reader.
- Subtract the absorbance value of the blank from all standard readings.
- Plot the corrected absorbance values against the known pNA concentrations to generate a standard curve. The resulting linear equation ( $y = mx + c$ ) will be used to calculate the pNA concentration in your samples.

pNA Concentration ( $\mu\text{M}$ )	Absorbance at 405 nm (Corrected)
0	0.000
25	Example Value
50	Example Value
100	Example Value
150	Example Value
200	Example Value

## Caspase-3 Activity Assay

- In a 96-well plate, add 50 µL of your cell lysate (containing 50-200 µg of total protein) to each well. It is recommended to run each sample in triplicate.
- Include the following controls:
  - Negative Control: Lysate from untreated cells.
  - Blank (No Lysate): 50 µL of Cell Lysis Buffer.
  - Blank (No Substrate): 50 µL of your sample lysate.
- Add 50 µL of 2x Reaction Buffer to each well.
- To the wells that will not receive the substrate (No Substrate Blank), add 5 µL of Cell Lysis Buffer.
- Initiate the reaction by adding 5 µL of the 4 mM **Ac-DMQD-pNA** substrate to all wells except the "No Substrate Blank". The final concentration of the substrate will be 200 µM.
- Incubate the plate at 37°C for 1-2 hours. The incubation time may need to be optimized based on the level of caspase activity. Protect the plate from light during incubation.
- Read the absorbance at 405 nm using a microplate reader.

## Data Analysis and Calculation

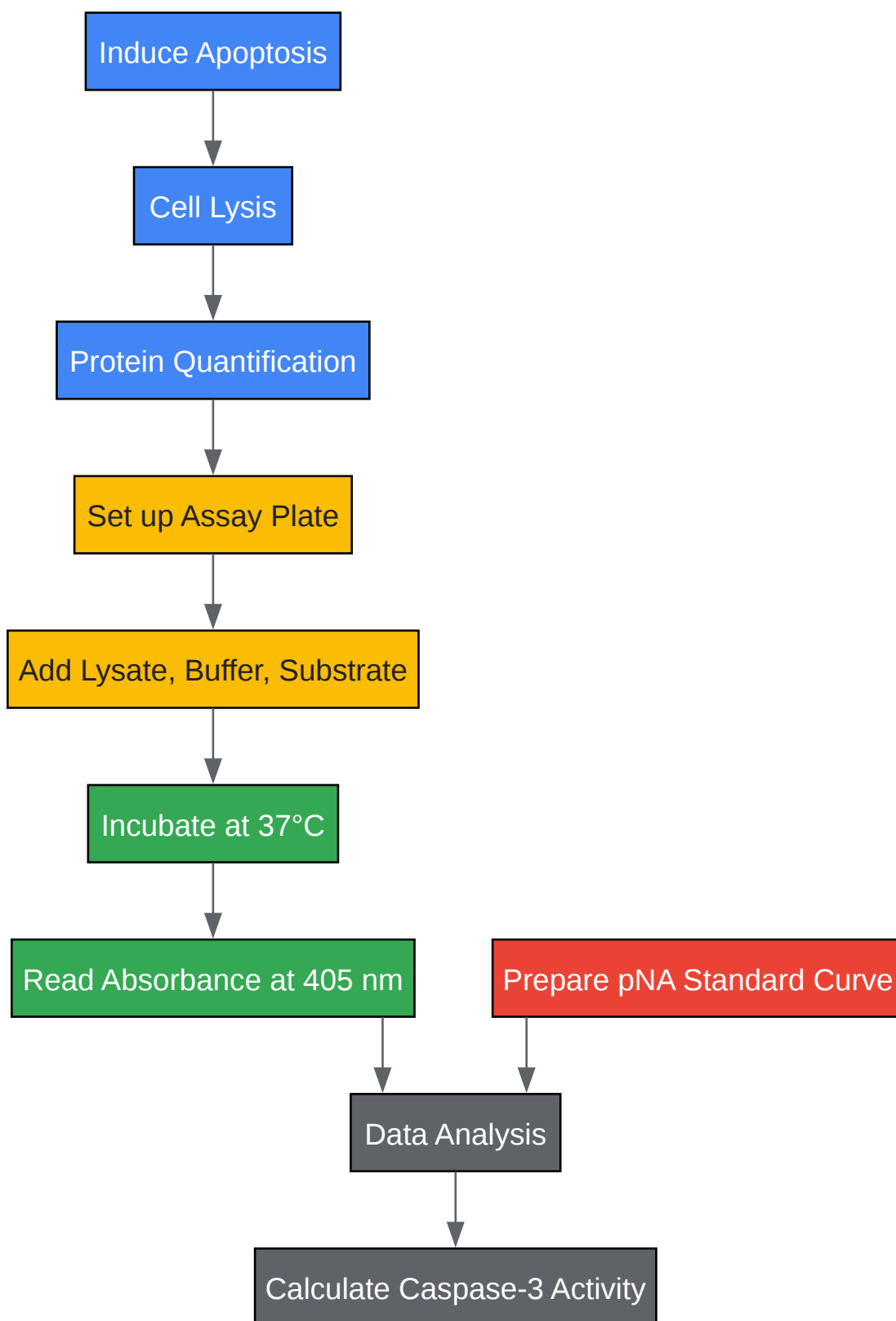
- Correct for Background Absorbance: Subtract the average absorbance of the "No Lysate Blank" from all other readings.
- Determine pNA Concentration: Use the linear equation from your pNA standard curve to calculate the concentration of pNA (in µM) in each sample.
  - $\text{pNA Concentration (}\mu\text{M)} = (\text{Corrected Absorbance} - \text{y-intercept}) / \text{slope}$
- Calculate Caspase-3 Activity: The caspase-3 activity is typically expressed as µmol of pNA released per minute per mg of protein.

- Formula: Activity ( $\mu\text{mol}/\text{min}/\text{mg}$ ) = (pNA concentration ( $\mu\text{M}$ ) \* Total Reaction Volume (L)) / (Incubation Time (min) \* Protein Amount (mg))
- Example Calculation:
  - pNA concentration = 50  $\mu\text{M}$
  - Total Reaction Volume = 105  $\mu\text{L}$  =  $1.05 \times 10^{-4}$  L
  - Incubation Time = 120 min
  - Protein Amount = 0.1 mg
  - Activity =  $(50 * 1.05 \times 10^{-4}) / (120 * 0.1) = 0.0004375 \mu\text{mol}/\text{min}/\text{mg}$

Sample	Corrected Absorbance (405 nm)	pNA Concentration ( $\mu\text{M}$ )	Protein (mg)	Incubation Time (min)	Caspase-3 Activity ( $\mu\text{mol}/\text{min}/\text{mg}$ )
Untreated Control	Example Value	Calculated Value	0.1	120	Calculated Value
Treated Sample 1	Example Value	Calculated Value	0.1	120	Calculated Value
Treated Sample 2	Example Value	Calculated Value	0.1	120	Calculated Value

## Experimental Workflow

The following diagram outlines the key steps in the caspase-3 activity assay.



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Caption: Experimental workflow for caspase-3 activity assay.

## Troubleshooting

Issue	Possible Cause	Solution
Low Signal	Insufficient caspase activity.	Increase the amount of cell lysate, increase incubation time, or use a more potent apoptosis inducer.
Inactive substrate.	Ensure proper storage of the Ac-DMQD-pNA substrate (protected from light, at -20°C).	
High Background	Contamination of reagents.	Use fresh, high-quality reagents.
Non-specific protease activity.	Include a caspase-3 specific inhibitor as a control to confirm that the signal is due to caspase-3 activity.	
Inconsistent Results	Pipetting errors.	Be precise with pipetting and use calibrated pipettes. Run replicates to assess variability.
Incomplete cell lysis.	Ensure complete cell lysis by optimizing the lysis buffer and incubation time.	

By following this detailed protocol, researchers can accurately and reliably quantify caspase-3 activity, providing valuable insights into the mechanisms of apoptosis in various experimental models.

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